molecular formula C11H15N3O6S B2704484 Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate CAS No. 1111462-62-4

Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate

Cat. No.: B2704484
CAS No.: 1111462-62-4
M. Wt: 317.32
InChI Key: NIDQMVVPPOPANC-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate is an organic compound with a complex structure that includes a nitrobenzene ring, a sulfonamide group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The final step involves the esterification of the resulting compound with ethyl acetate under acidic or basic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products include nitro derivatives or carboxylic acids.

    Reduction: Products include amines or hydroxylamines.

    Substitution: Products include substituted sulfonamides or esters.

Scientific Research Applications

Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylamino)acetate
  • Ethyl 4-methylamino-3-nitrobenzoate
  • Ethyl 2-chlorobenzoylacetate

Uniqueness

Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 2-[[4-(methylamino)-3-nitrophenyl]sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6S/c1-3-20-11(15)7-13-21(18,19)8-4-5-9(12-2)10(6-8)14(16)17/h4-6,12-13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDQMVVPPOPANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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